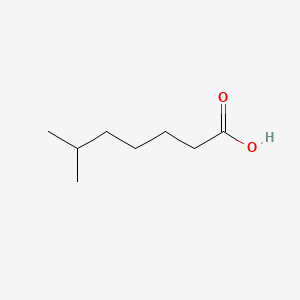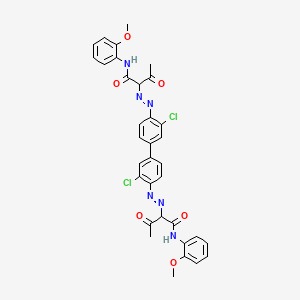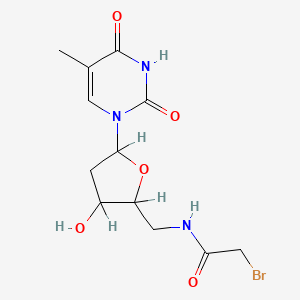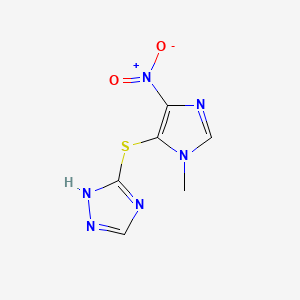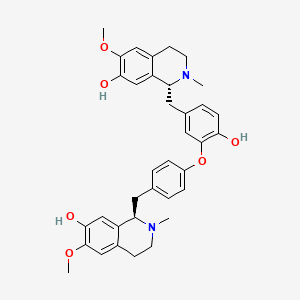
Guattegaumerine
説明
Guattegaumerine is a bisbenzylisoquinoline alkaloid with antimitotic, cytotoxic, and neuroprotective activities . It is a natural product with characteristics of being lipophilic and reaching high concentration in the brain .
Chemical Reactions Analysis
The production of Guattegaumerine involves the coupling of two BIA monomers. Through strain engineering, protein engineering, and optimization of growth conditions, a significant improvement in the production of Guattegaumerine has been observed .Physical And Chemical Properties Analysis
Guattegaumerine has a molecular weight of 596.71 and a formula of C36H40N2O6 . It has a density of 1.3±0.1 g/cm3, a boiling point of 738.3±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.5 mmHg at 25°C .科学的研究の応用
Anti-Inflammatory and Antitumor Activities
Guattegaumerine, a bisbenzylisoquinoline alkaloid, has been shown to possess anti-inflammatory and antitumor properties . This compound has been used in various research studies to explore its potential in treating diseases related to inflammation and cancer .
Neuroprotective Properties
Guattegaumerine has been found to have neuroprotective properties . It is a lipophilic compound that can reach high concentrations in the brain, making it a potential candidate for research in neurodegenerative disorders .
Treatment of Hypercholesterolemia
Guattegaumerine has been used in the treatment of hypercholesterolemia . This application is based on traditional uses of the plant from which this compound is derived .
Biosynthesis in Yeast
The biosynthesis of Guattegaumerine has been achieved in yeast, which provides a foundation for the production of additional medicinal bisbenzylisoquinoline alkaloids in yeast . This development could potentially lead to more efficient production methods for these compounds .
Inhibition of MDR1/P-Glycoprotein
Guattegaumerine has been found to be a weak inhibitor of MDR1/P-Glycoprotein, a multidrug efflux pump . This property could potentially be exploited in the treatment of diseases where drug resistance is a problem .
Cardiovascular Protection
Dauriciline, another name for Guattegaumerine, has been associated with cardiovascular protection . This compound has been found to have anti-arrhythmic, anti-myocardial ischemia, and anti-cerebral ischemia/reperfusion injury properties .
Antitumor Activity
Dauriciline has also been found to have antitumor activity . This property, combined with its cardiovascular protective effects, makes it a compound of interest in the field of medicinal chemistry .
作用機序
Guattegaumerine, also known as Dauriciline, is a bisbenzylisoquinoline alkaloid with intriguing pharmacological properties . This article provides a comprehensive review of the mechanism of action of Guattegaumerine, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Guattegaumerine primarily targets primary cultured cortical neurons . It has been found to have neuroprotective effects, particularly against oxidative stress injury induced by hydrogen peroxide . It also interacts with the MDR1/P-Glycoprotein, although it is a weak inhibitor compared to other compounds .
Mode of Action
Guattegaumerine interacts with its targets by inhibiting the release of lactate dehydrogenase (LDH) and malondialdehyde (MDA) production, which are markers of cell damage and oxidative stress, respectively . It also suppresses the increase of intracellular calcium ([Ca2+]i) stimulated by either H2O2 or KCl in Ca2±containing extracellular solutions .
Biochemical Pathways
It is known to interrupt the apoptosis of neurons, reverse the upregulation of the pro-apoptotic gene (bax), and the downregulation of the anti-apoptotic gene (bcl-2) . This suggests that Guattegaumerine may influence the Bcl-2 family proteins pathway, which plays a crucial role in the regulation of apoptosis.
Result of Action
The primary result of Guattegaumerine’s action is the protection of neurons against oxidative stress injury . It improves cell viability and inhibits LDH release, indicating reduced cell damage . It also reduces oxidative stress-induced apoptosis in rat cortical neurons .
Action Environment
The action of Guattegaumerine can be influenced by environmental factors such as the presence of oxidative stressors like hydrogen peroxide . Its neuroprotective effects are particularly evident under conditions of oxidative stress and serum deprivation
: Springer : MedChemExpress : EMBL-EBI
Safety and Hazards
特性
IUPAC Name |
(1R)-1-[[4-[2-hydroxy-5-[[(1R)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-5-8-26(9-6-22)44-36-17-23(7-10-31(36)39)16-30-28-21-33(41)35(43-4)19-25(28)12-14-38(30)2/h5-10,17-21,29-30,39-41H,11-16H2,1-4H3/t29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDABVSXGAMFQQH-LOYHVIPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175719 | |
| Record name | Guattegaumerine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guattegaumerine | |
CAS RN |
21446-35-5 | |
| Record name | (1R)-1,2,3,4-Tetrahydro-1-[[4-[2-hydroxy-5-[[(1R)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-7-isoquinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21446-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guattegaumerine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021446355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guattegaumerine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



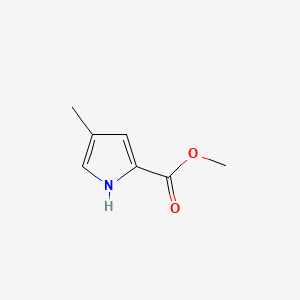
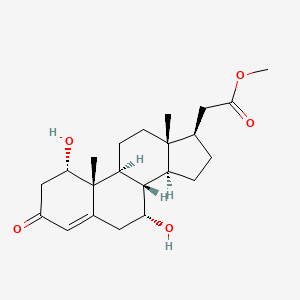
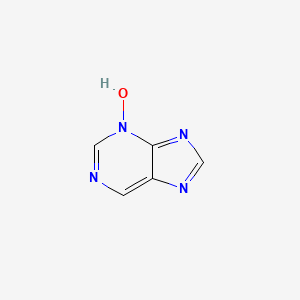
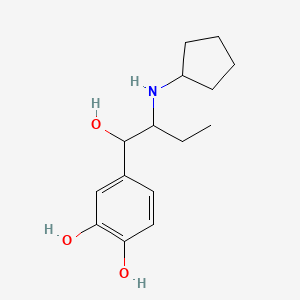
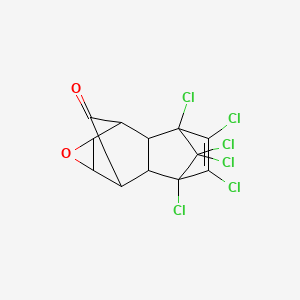
![(2r)-2-(2-Hydroxypropan-2-yl)-10-methylspiro[4.5]dec-6-ene-6-carboxylic acid](/img/structure/B1218625.png)

![(1R,2S,3R,5S,6S)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol](/img/structure/B1218632.png)
